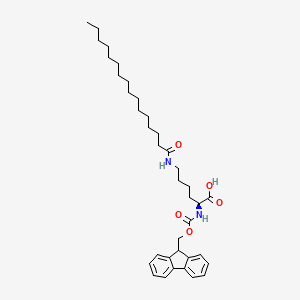

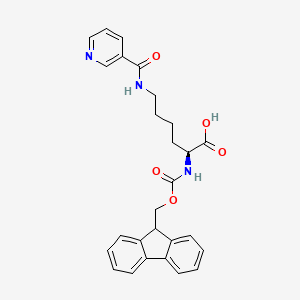

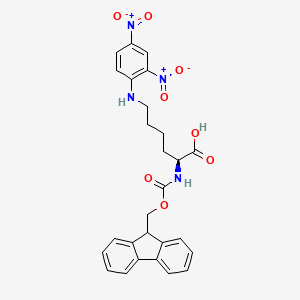

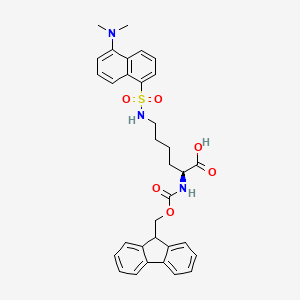

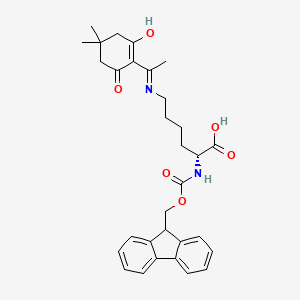

Fmoc-D-Lys(Dde)-OH

Übersicht

Beschreibung

Fmoc-D-Lys(Dde)-OH is a type of amino acid derivative that is used in a variety of scientific and research applications. It is a synthetic derivative of the natural amino acid, lysine, and is used in biochemistry and molecular biology research. Fmoc-D-Lys(Dde)-OH has a number of unique properties that make it a useful tool for scientists and researchers.

Wissenschaftliche Forschungsanwendungen

Microwave-Assisted Synthesis of Fluorescein-Labelled Peptides : Fmoc-D-Lys(Dde)-OH is used in the automated and microwave-assisted Fmoc solid-phase synthesis of fluorescein-labelled peptides, particularly useful for creating fluorescently labelled glycopeptides for biological evaluation (Kowalczyk et al., 2009).

Synthesis of Branched Phosphopeptides : It is employed in the synthesis of bivalent consolidated ligands, branched peptides, to interact with the SH2 and SH3 domains of Abelson kinase (Xu et al., 2004).

Labeled Peptides for Research : Used for labeling peptides in research studies, including those tracking peptide trafficking, binding studies, and receptor cross-linking studies. It facilitates the addition of various labels to peptides (Bibbs et al., 2000).

Synthesis of Peptide Nucleic Acid FRET Probes : Involved in the design and synthesis of peptide nucleic acid (PNA) FRET probes, enabling post-synthetic attachment of reporter groups to PNA (Oquare & Taylor, 2008).

Supramolecular Gels Based on Amino Acids : Used in the study of supramolecular hydrogels for biomedical applications, particularly investigating antimicrobial activity (Croitoriu et al., 2021).

Synthesis and Bioactivity of Analgesic Neuropeptides : Incorporated into a neurotensin analogue for improved analgesia in mice, serving as a basis for the use of polyamine amino acids in polypeptides (Zhang et al., 2009).

Synthesis of Multiple Antigen Peptide Systems : Applied in the synthesis of multiple antigen peptides (MAPs), particularly for asymmetrically branched peptides and malaria antigens (Ahlborg, 1995).

Chemical Protein Synthesis : Employed in the synthesis of large proteins by chemical means, specifically in attaching solubilizing peptide sequences to insoluble peptides (Jacobsen et al., 2016).

Peptide Ligation Using Azido-Protected Peptides : Utilized in peptide synthesis involving azido-protected peptides for peptide condensation (Katayama et al., 2008).

Eigenschaften

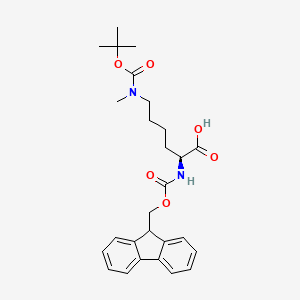

IUPAC Name |

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)ethylideneamino]hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H36N2O6/c1-19(28-26(34)16-31(2,3)17-27(28)35)32-15-9-8-14-25(29(36)37)33-30(38)39-18-24-22-12-6-4-10-20(22)21-11-5-7-13-23(21)24/h4-7,10-13,24-25,34H,8-9,14-18H2,1-3H3,(H,33,38)(H,36,37)/t25-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOHSSQNORWQENF-RUZDIDTESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C4=C(CC(CC4=O)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=NCCCC[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C4=C(CC(CC4=O)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H36N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

532.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-D-Lys(Dde)-OH | |

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.